molecular formula C19H25NO4 B11079943 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one

4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11079943
M. Wt: 331.4 g/mol
InChI Key: GCSQJOHEISIYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane ring system, which is fused with an oxirane ring and an amino group attached to a 3,4-dimethoxyphenyl ethyl side chain. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with cellular membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analog with similar biological activities.

    2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with different functional groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A structurally related compound with distinct chemical properties.

Uniqueness

4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C19H25NO4/c1-22-15-7-6-14(12-16(15)23-2)8-11-20-17-13-18(21)24-19(17)9-4-3-5-10-19/h6-7,12-13,20H,3-5,8-11H2,1-2H3

InChI Key

GCSQJOHEISIYAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=O)OC23CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.